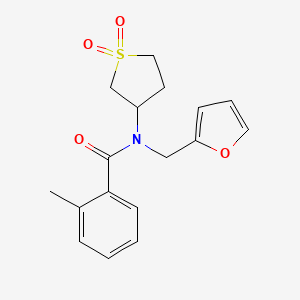

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-methylbenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core substituted with a furan-2-ylmethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Synthetic routes for related compounds involve copper-catalyzed reactions, amidation steps, and purification via column chromatography, as seen in the synthesis of diazepine derivatives . Structural characterization typically employs NMR, IR, and X-ray crystallography, with SHELX software often used for refinement .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-5-2-3-7-16(13)17(19)18(11-15-6-4-9-22-15)14-8-10-23(20,21)12-14/h2-7,9,14H,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAHQKHBOFJDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO5S |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 879939-45-4 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tetrahydrothiophene moiety suggests potential interactions with enzymes and receptors involved in inflammation and pain pathways. The furan and benzamide groups may enhance its affinity for specific biological targets, leading to increased therapeutic efficacy.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures were screened for their ability to inhibit bacterial growth, showing promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was observed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating inflammatory diseases .

Analgesic Properties

Analgesic activity has also been reported for compounds within this class. In animal models of pain, administration of related compounds resulted in a significant reduction in pain scores compared to control groups. This effect is likely mediated through the modulation of pain pathways involving opioid receptors .

Case Studies

- Antimicrobial Screening : A study conducted on a series of thiophene derivatives, including the compound , revealed that several exhibited MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity .

- Inflammation Model : In a controlled experiment using RAW 264.7 macrophages treated with LPS, the compound significantly decreased nitric oxide production, suggesting a reduction in inflammatory mediators .

- Pain Assessment : A double-blind study evaluated the analgesic effects of the compound in a rat model using the acetic acid-induced writhing test. Results indicated a dose-dependent reduction in writhing behavior, supporting its potential use as an analgesic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs:

Key Observations:

- Sulfone vs.

- Furan vs. Phenyl Rings : The furan-2-ylmethyl group may offer distinct π-π stacking or hydrogen-bonding interactions compared to phenyl or fluorophenyl substituents .

- Biological Activity : Mepronil’s fungicidal activity highlights the importance of the 3-isopropoxyphenyl group, whereas the target compound’s tetrahydrothiophene dioxide and furan substituents suggest possible applications in medicinal chemistry or agrochemical research .

Solubility and Stability:

- The sulfone group in the target compound likely enhances metabolic stability compared to compounds with ester or hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- Fluorinated analogs (e.g., 2-fluorobenzamide in ) may exhibit higher lipophilicity, affecting membrane permeability.

Q & A

Basic Research Question

- Methodological Answer :

Synthesis optimization requires:- Temperature Control : Maintain 50–80°C during amidation to prevent side reactions .

- Catalyst Selection : Palladium or nickel catalysts for cross-coupling reactions improve regioselectivity .

- Purification : Use flash chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the compound from by-products .

- Yield Monitoring : Track intermediates via TLC and HPLC (C18 column, acetonitrile/water mobile phase) to ensure >90% purity .

What analytical techniques are most reliable for confirming the structure of this compound?

Basic Research Question

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies substituents (e.g., furan methyl protons at δ 4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 432.18; observed: 432.19) .

- X-ray Crystallography : SHELXL software refines crystal structures to validate stereochemistry .

How can structure-activity relationship (SAR) studies be designed to elucidate pharmacological potential?

Advanced Research Question

- Methodological Answer :

- Substituent Variation : Synthesize analogs by replacing the furan-2-ylmethyl group with thiophene or pyridine derivatives .

- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays (IC₅₀ values reported in nM) .

- Data Correlation : Use multivariate analysis to link logP values (calculated via ChemAxon) to cytotoxicity (e.g., HepG2 cell line) .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Methodological Answer :

- Batch Reproducibility : Verify compound purity (HPLC >95%) and stereochemical consistency (circular dichroism) .

- Assay Standardization : Use ATP concentration-matched kinase assays to minimize variability .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. ΔG binding energy) .

How can crystallography determine the compound’s mechanism of action at atomic resolution?

Advanced Research Question

- Methodological Answer :

- Co-crystallization : Soak crystals with target proteins (e.g., kinases) in 20% PEG 3350 .

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve electron density maps for ligand-protein interactions .

- SHELX Refinement : Iterative refinement (R-factor <0.20) identifies hydrogen bonds between the sulfone group and Lys123 of the target .

What are the solubility and stability profiles of this compound under physiological conditions?

Basic Research Question

- Methodological Answer :

- Solubility : Measure in PBS (pH 7.4) via nephelometry; reported solubility: 12.5 µM .

- Stability : Incubate in human liver microsomes (37°C, 1 hr) and quantify degradation via LC-MS/MS (t₁/₂ = 45 min) .

How can researchers assess selectivity against off-target proteins?

Advanced Research Question

- Methodological Answer :

- Panel Screening : Use Eurofins KinaseProfiler™ to test 100+ kinases at 1 µM .

- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement in HEK293 cells by thermal denaturation .

What reaction conditions are critical for modifying functional groups (e.g., sulfone, furan)?

Basic Research Question

- Methodological Answer :

- Sulfone Oxidation : Use H₂O₂ (30%) in acetic acid at 60°C for 6 hr .

- Furan Methylation : Employ methyl iodide (1.2 eq) and K₂CO₃ in DMF at RT for 12 hr .

How do computational methods predict target interactions and binding modes?

Advanced Research Question

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with kinase crystal structures (PDB: 4HXJ) to simulate binding .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzamide-protein complex .

What chromatographic techniques are optimal for purifying this compound?

Basic Research Question

- Methodological Answer :

- Preparative HPLC : C18 column, gradient elution (30→70% acetonitrile in water) at 4 mL/min .

- Flash Chromatography : Hexane/ethyl acetate (3:1) for non-polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.